

## CH 275 supplier and purchasing information

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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## In-Depth Technical Guide: CH 275

This technical guide provides a comprehensive overview of the biochemical reagent **CH 275**, also referred to in scientific literature as Compound 275#. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its application in cancer research, particularly concerning colorectal cancer (CRC).

## Supplier and Purchasing Information

**CH 275** is available as a high-purity biochemical reagent for signaling pathway research.

Supplier	Product Name	Catalog Number	Availability
APExBIO	CH 275	B5971	In stock

Note: Pricing and availability are subject to change. Please refer to the supplier's website for the most current information.

## Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Compound 275# have been evaluated in colorectal cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of Compound 275# in Colorectal Cancer and Normal Cell Lines

Cell Line	Cell Type	IC50 (μM)
HCT116	Human Colorectal Carcinoma	15.6
HCT8	Human Colorectal Carcinoma	18.2
FHC	Normal Human Rectal Mucosal	> 40

IC50 values were calculated after 48 hours of treatment with Compound 275#.

Table 2: Induction of Apoptosis by Compound 275# in Colorectal Cancer Cell Lines

Cell Line	Concentration of Compound 275# (μM)	Percentage of Apoptotic Cells (%)
HCT116	10	15.2
20	35.8	
HCT8	10	12.5
20	31.4	

Apoptosis was measured by Annexin V-FITC/PI staining after 24 hours of treatment.

Table 3: Generation of Reactive Oxygen Species (ROS) by Compound 275#

Cell Line	Concentration of Compound 275# (μM)	Fold Increase in ROS Levels
HCT116	10	2.5
20	4.8	
HCT8	10	2.1
20	4.2	

ROS levels were measured using the fluorescent probe DCFH-DA after 24 hours of treatment.

## Experimental Protocols

The following are detailed methodologies for key experiments involving Compound 275#.

### Cell Viability Assay (MTT Assay)

- Seed HCT116, HCT8, and FHC cells in 96-well plates at a density of  $5 \times 10^3$  cells per well.
- Allow the cells to adhere and grow for 24 hours.
- Treat the cells with various concentrations of Compound 275# (e.g., 0, 5, 10, 20, 40  $\mu\text{M}$ ) for the desired time periods (e.g., 24, 48, 72 hours).
- Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at  $37^\circ\text{C}$ .
- Remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated) cells.

### Apoptosis Analysis (Annexin V-FITC/PI Staining)

- Seed HCT116 and HCT8 cells in 6-well plates and treat with Compound 275# as described above.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add 5  $\mu\text{L}$  of Annexin V-FITC and 5  $\mu\text{L}$  of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Measurement of Intracellular ROS

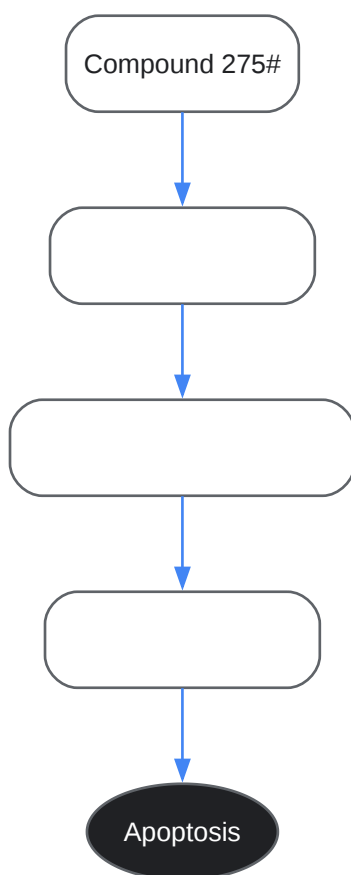
- Treat cells with Compound 275# as described for the apoptosis analysis.
- Incubate the cells with 10  $\mu$ M DCFH-DA for 30 minutes at 37°C in the dark.
- Wash the cells twice with PBS to remove the excess probe.
- Harvest the cells and resuspend them in PBS.
- Measure the fluorescence intensity of DCF by flow cytometry.

## Signaling Pathways and Mechanisms of Action

Compound 275# exerts its anti-cancer effects by inducing an accumulation of intracellular reactive oxygen species (ROS). This increase in ROS triggers two primary signaling pathways leading to cell death in colorectal cancer cells: mitochondria-mediated apoptosis and autophagy.

### Mitochondria-Mediated Apoptosis

The excessive ROS production induced by Compound 275# leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential ( $\Delta\Psi_m$ ), which in turn triggers the intrinsic apoptotic pathway. Key events in this pathway include the cleavage of caspase-3 and PARP, leading to programmed cell death.

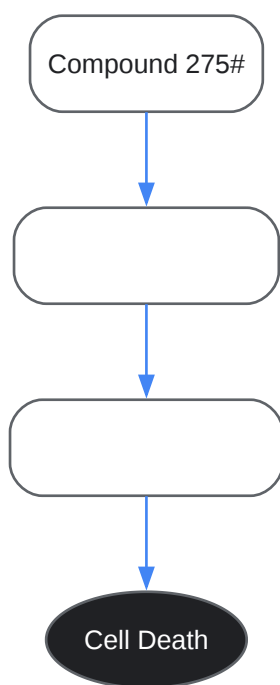


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Caption: Mitochondria-mediated apoptosis induced by Compound 275#.

## Autophagy Initiation

In addition to apoptosis, the ROS accumulation triggered by Compound 275# also initiates autophagy. This is a cellular process of self-degradation of cellular components. While autophagy can sometimes be a survival mechanism for cancer cells, in this context, it appears to contribute to the overall cell death process.

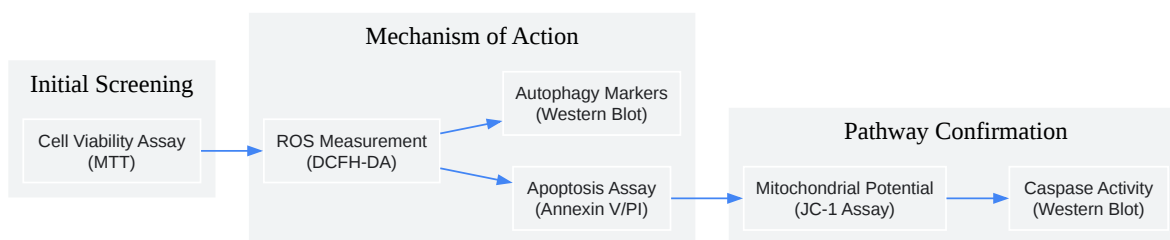


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Caption: Autophagy initiation pathway activated by Compound 275#.

## Experimental Workflow for Investigating Compound 275#

The logical flow for investigating the mechanism of action of Compound 275# in colorectal cancer cells is outlined below.



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Caption: Experimental workflow for Compound 275# investigation.

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